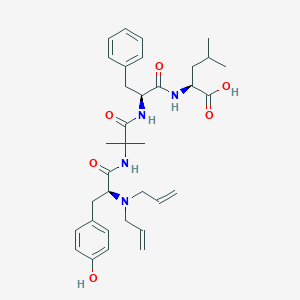

![molecular formula C34H39N7O4 B549404 (2S)-2-[[(2R)-2-Acetamido-3-naphthalen-2-ylpropanoyl]amino]-N-[(2S)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide CAS No. 475498-26-1](/img/structure/B549404.png)

(2S)-2-[[(2R)-2-Acetamido-3-naphthalen-2-ylpropanoyl]amino]-N-[(2S)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide

Overview

Description

MCL 0020 is an effective and selective antagonist of peptidemimetic melanocortin MC4 receptor (IC50 =11.63 nM), exhibits anxiolytic-like activity in vivo.

Scientific Research Applications

Neuroendocrine Regulation

MCL0020 acts as a neutral antagonist of the human melanocortin 4 receptor (hMC4R), which plays a crucial role in the regulation of food intake and energy homeostasis. It has been shown to replace NDP-MSH binding to hMC4R and antagonize NDP-MSH-induced cAMP generation .

Comparative Pharmacology

This compound exhibits divergent pharmacology on melanocortin receptors across different species. For instance, it decreases basal cAMP production in grass carp MC4Rs but has no effect on spotted scat MC4Rs .

Stress-Related Behaviors

MCL0020 has been investigated for its involvement in stress and stress-related behavior using MC4R agonists and this selective antagonist. It significantly attenuates cAMP release induced by α-MSH in cells expressing the MC4 receptor without affecting basal cAMP levels .

Anorexia and Feeding Patterns

In animal models, MCL0020 has been shown to reverse stress-induced anorexia but does not affect food intake in free-feeding rats, suggesting a potential application in eating disorders .

Anxiolytic Effects

The compound exhibits anxiolytic-like activity in vivo, which could be beneficial for developing treatments for anxiety disorders .

Aquatic Species Research

MCL0020’s effects have been studied in aquatic species such as grass carp and spotted scat, providing insights into the pharmacological differences among species’ melanocortin receptors .

Mechanism of Action

Target of Action

MCL0020, also known as (2S)-2-[[(2R)-2-Acetamido-3-naphthalen-2-ylpropanoyl]amino]-N-[(2S)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide, is a potent and selective antagonist of the melanocortin MC4 receptor . The melanocortin MC4 receptor is a part of the central nervous system and plays a crucial role in regulating food intake and energy homeostasis .

Biochemical Pathways

The primary biochemical pathway affected by MCL0020 is the melanocortin pathway. By acting as an antagonist to the MC4 receptor, MCL0020 can modulate the effects of melanocortin peptides, which are involved in a wide range of physiological functions, including pigmentation, adrenal function, fever, and energy homeostasis .

Result of Action

MCL0020 has been shown to significantly reverse stress-induced anorexia . This suggests that it could potentially be used in the treatment of conditions related to stress and eating disorders. Additionally, it has been found to exhibit anxiolytic-like activity in vivo .

properties

IUPAC Name |

(2S)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-N-[(2S)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H39N7O4/c1-21(42)39-30(20-23-13-15-25-8-3-5-10-27(25)18-23)33(45)40-28(11-6-16-38-34(36)37)32(44)41-29(31(35)43)19-22-12-14-24-7-2-4-9-26(24)17-22/h2-5,7-10,12-15,17-18,28-30H,6,11,16,19-20H2,1H3,(H2,35,43)(H,39,42)(H,40,45)(H,41,44)(H4,36,37,38)/t28-,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJFLYSMWSRRMRO-OIFRRMEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC4=CC=CC=C4C=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CC4=CC=CC=C4C=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

609.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-[[(2R)-2-Acetamido-3-naphthalen-2-ylpropanoyl]amino]-N-[(2S)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does MCL0020 interact with MC4R and what are the downstream effects?

A1: MCL0020 acts as a selective antagonist of MC4R, meaning it binds to the receptor and blocks its activation by endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH). [, , , ] This blockade disrupts the downstream signaling pathways usually activated by MC4R, which are involved in regulating energy balance and appetite. Specifically, MCL0020 has been shown to attenuate the hypophagic (appetite-reducing) effects of serotonin and leptin in animal models. [, , ]

Q2: What is the role of MCL0020 in studying the interaction between the melanocortin system and other neurotransmitter systems involved in appetite control?

A2: Research suggests that the melanocortin system interacts with other neurotransmitter systems, like the corticotropin-releasing factor (CRF) and histamine systems, to regulate food intake. [, , ] MCL0020 has been instrumental in dissecting these interactions. For example, studies in neonatal chickens have shown that pre-treatment with MCL0020 attenuates the hypophagic effects of both glutamate and leptin, suggesting that these effects are mediated, at least in part, by MC4R activation. [, , ] These findings highlight the complex interplay between different neuronal pathways in regulating appetite and suggest that MC4R plays a crucial role in this process.

Q3: Has MCL0020 been used to investigate the pharmacological differences between MC4R subtypes?

A3: Yes, studies have used MCL0020 to investigate the pharmacological differences between MC4R subtypes, particularly in species with multiple MC4R isoforms. For instance, research in rainbow trout identified four distinct MC4R isoforms (omMc4ra1, omMc4ra2, omMc4rb1, and omMc4rb2). [] Interestingly, MCL0020 exhibited biased allosteric modulation of the omMc4rb1 isoform, selectively activating its ERK1/2 signaling pathway while having minimal impact on its Gs-cAMP signaling. [] This selectivity highlights the potential for developing subtype-specific MC4R modulators for therapeutic purposes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[(2S)-2-[2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]ethylsulfanyl]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B549363.png)

![(2S)-2-[[(2S)-2-[(2-amino-4-methylpentyl)-methylamino]-4-methylpentanoyl]amino]-N-[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(2S)-1-oxo-1-(2-oxoethylideneamino)-3-phenylpropan-2-yl]amino]propan-2-yl]pentanediamide](/img/structure/B549364.png)

![(3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]-[(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B549376.png)